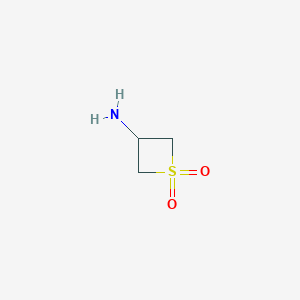

3-Aminothietane 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJSNPPGRBNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates is perpetual. Small, strained heterocyclic systems have garnered significant attention for their ability to introduce three-dimensionality and unique physicochemical characteristics. Among these, the thietane ring, and specifically its oxidized form, thietane 1,1-dioxide, has emerged as a valuable structural motif.[1][2] This guide provides a detailed examination of the physicochemical properties of a key derivative, 3-Aminothietane 1,1-dioxide, a building block of increasing interest in drug discovery programs.

The introduction of the sulfone group dramatically alters the properties of the thietane ring, rendering it more polar and capable of engaging in hydrogen bonding as an acceptor. The further incorporation of a primary amine at the 3-position introduces a basic center, profoundly influencing the molecule's ionization state, solubility, and potential interactions with biological targets. Understanding these fundamental physicochemical parameters is critical for any researcher aiming to incorporate this scaffold into a drug design strategy.

Due to a scarcity of direct experimental data for this compound in publicly available literature, this guide will leverage data from structurally related analogs, primarily thietane 1,1-dioxide and 3-hydroxythietane 1,1-dioxide, to provide well-grounded estimations and context. This comparative approach allows for a robust understanding of the contributions of the core scaffold and the key functional groups.

Molecular Structure and Core Attributes

The foundational structure of this compound is a four-membered heterocyclic ring containing a sulfone group and a primary amine. This combination of a polar, non-basic sulfone and a basic amino group on a compact, saturated ring system bestows upon it a unique set of properties.

References

An In-Depth Technical Guide to 3-Aminothietane 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminothietane 1,1-dioxide, a valuable building block in modern medicinal chemistry. The guide details its chemical identity, including its CAS number and IUPAC name, and presents a thorough analysis of its synthesis, physicochemical properties, and applications, with a particular focus on its role in drug design and development. The unique conformational constraints and polar nature of the thietane dioxide ring make this scaffold an attractive bioisostere for improving the pharmacological profiles of drug candidates. This document offers detailed experimental protocols, discusses the rationale behind synthetic choices, and explores the potential of this compound in the development of novel therapeutics, such as kinase inhibitors.

Introduction: The Rise of Small, Strained Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties, medicinal chemists are increasingly turning to small, strained ring systems. These scaffolds, such as thietanes, offer unique three-dimensional arrangements of atoms that can impart favorable characteristics to drug molecules. This compound has emerged as a particularly interesting building block due to the combination of a rigid, polar sulfone group and a versatile primary amine, making it a valuable synthon for introducing desirable physicochemical properties into drug candidates.

Core Compound Identification

-

Compound Name: this compound

-

CAS Number: 88511-13-1[1]

-

IUPAC Name: 1,1-dioxidothietan-3-amine[2]

-

Hydrochloride Salt CAS Number: 1422344-24-8[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂S | [4] |

| Molecular Weight | 121.15 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at room temperature | [3] |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the formation of a thietane ring, followed by oxidation of the sulfur atom and subsequent introduction of the amino group.

Synthesis of Key Intermediate: 3-Chlorothietane 1,1-dioxide

A common and well-documented precursor is 3-chlorothietane 1,1-dioxide. Its synthesis starts with the oxidation of thietane to thietane 1,1-dioxide, followed by chlorination.

Step 1: Synthesis of Thietane 1,1-dioxide [5]

-

To a solution of tungstic acid (WO₃·H₂O) in distilled water, adjust the pH to 11.5 with 10% aqueous sodium hydroxide to form a white suspension of the tungstate catalyst.

-

Cool the tungstic acid–water mixture to 0–10°C in an ice–salt bath.

-

Add glacial acetic acid and thietane (trimethylene sulfide).

-

Carefully add 30% hydrogen peroxide to the stirred, chilled mixture over a period of 2 hours.

-

Continue stirring at 0–10°C for an additional hour.

-

Transfer the mixture to an evaporating dish and heat to near dryness on a steam bath.

-

Triturate the resulting solid material five times with hot chloroform, filtering to remove any catalyst.

-

Combine the chloroform solutions, dry over anhydrous magnesium sulfate, and remove the solvent via a rotary evaporator to yield thietane 1,1-dioxide as a white solid.

Step 2: Synthesis of 3-Chlorothietane 1,1-dioxide [5]

-

Place thietane 1,1-dioxide in a three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a chlorine bubbler. Caution: This reaction should be performed in a well-ventilated fume hood as chlorine gas is poisonous.

-

Add carbon tetrachloride to the flask.

-

Irradiate the suspension with a 250-W sunlamp positioned close to the reaction flask.

-

Bubble chlorine gas through the solution for 15 minutes at a moderate rate.

-

Stop the irradiation and chlorine addition and allow the reaction mixture to cool to room temperature.

-

Collect the product, 3-chlorothietane 1,1-dioxide, by filtration as a white solid.

Amination of 3-Chlorothietane 1,1-dioxide

The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution of the chloride with an appropriate nitrogen source. A common method involves the use of an azide intermediate followed by reduction.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 3-Azidothietane 1,1-dioxide

-

Dissolve 3-chlorothietane 1,1-dioxide in a suitable solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-azidothietane 1,1-dioxide.

Step 2: Reduction of 3-Azidothietane 1,1-dioxide to this compound

-

Dissolve the crude 3-azidothietane 1,1-dioxide in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or column chromatography if necessary.

The Role of this compound in Drug Design

The thietane 1,1-dioxide scaffold is gaining significant attention in drug discovery as a bioisosteric replacement for more common functionalities. Its unique properties can lead to improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A Bioisostere with Favorable Physicochemical Properties

The sulfone group in this compound is a strong hydrogen bond acceptor, which can enhance solubility and promote interactions with biological targets. The rigid four-membered ring restricts the conformational flexibility of the molecule, which can lead to increased potency and selectivity by locking the molecule into a bioactive conformation. Furthermore, the thietane dioxide moiety is generally more polar and less lipophilic than a corresponding cyclobutane or other aliphatic rings, which can be advantageous for optimizing drug-like properties.

Application in Kinase Inhibitors

The primary amine of this compound serves as a versatile handle for derivatization, allowing for its incorporation into a wide range of molecular scaffolds. In the context of kinase inhibitors, this amine can be used to form key interactions with the hinge region of the kinase active site or to attach solubilizing groups. The rigid nature of the thietane ring can help to position substituents optimally for binding to the target protein. While specific examples of marketed drugs containing this exact fragment are still emerging, the thietane dioxide motif has been incorporated into investigational PI3K-alpha inhibitors for cancer therapy.[6]

Caption: Conceptual integration of the scaffold in a kinase inhibitor.

Reactivity and Further Transformations

The primary amine of this compound undergoes typical reactions of aliphatic amines, making it a versatile building block for further chemical modifications.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

These transformations allow for the facile incorporation of the this compound moiety into more complex molecules, enabling the exploration of a wider chemical space in drug discovery programs.

Conclusion

This compound is a valuable and increasingly popular building block for medicinal chemists. Its synthesis, while multi-stepped, is achievable from readily available starting materials. The unique physicochemical properties conferred by the thietane dioxide ring, including rigidity, polarity, and the ability to act as a hydrogen bond acceptor, make it an attractive bioisostere for improving the drug-like properties of new chemical entities. The presence of a versatile primary amine allows for straightforward derivatization and incorporation into a variety of molecular scaffolds. As the demand for novel drug candidates with optimized pharmacological profiles continues to grow, the strategic use of scaffolds like this compound is expected to play an increasingly important role in the future of drug discovery.

References

- 1. This compound | 88511-13-1 [m.chemicalbook.com]

- 2. This compound | C3H7NO2S | CID 55297114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride CAS#: 1422344-24-8 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

Introduction: The Structural Significance of 3-Aminothietane 1,1-dioxide

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Aminothietane 1,1-dioxide

This compound (CAS No. 88511-13-1) is a saturated four-membered heterocyclic compound featuring a sulfone group and a primary amine.[1][2][3] Its rigid, three-dimensional structure makes it a valuable bioisostere for various ring systems in medicinal chemistry. The thietane ring, particularly in its oxidized sulfone form, offers a unique vectoral array for substituents that is distinct from more common carbocyclic or heterocyclic scaffolds. This guide provides a comprehensive analysis of the expected spectroscopic data—NMR, IR, and MS—for this compound, offering researchers and drug development professionals a foundational understanding for its identification and characterization. The insights herein are synthesized from fundamental spectroscopic principles and data from analogous structures, providing a predictive framework for empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon environments within the molecule.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent is critical for analyzing this compound. Due to the polar amine and sulfone groups, this compound is expected to have low solubility in nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are superior choices as they can effectively solvate the molecule and allow for the observation of exchangeable protons (N-H). The following analysis assumes DMSO-d₆ as the solvent.

¹H NMR Spectroscopy: A Study in Diastereotopicity

The thietane ring's C3 position, bearing the amino group, is a stereocenter. This renders the methylene protons at the C2 and C4 positions diastereotopic. Consequently, they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings, leading to a complex spectrum.

-

CH (Position 3): The single proton at C3 is coupled to the four protons at C2 and C4. It is expected to appear as a complex multiplet, likely a quintet or a multiplet of multiplets, in the range of 4.0-4.5 ppm . Its downfield shift is attributed to the deshielding effects of both the adjacent amino group and the sulfone group.

-

CH₂ (Positions 2 & 4): The protons on the carbons flanking the sulfone group are significantly deshielded. Due to their diastereotopicity, they will appear as two separate complex multiplets. One pair of geminal protons will be shifted further downfield than the other, likely appearing in the ranges of 3.6-4.0 ppm and 3.3-3.7 ppm . The coupling patterns will be intricate, showing both geminal coupling to each other and vicinal coupling to the C3 proton. In similar thietane dioxide systems, these ring protons are known to be extensively coupled.[4]

-

NH₂ (Amino Group): The two protons of the primary amine are expected to appear as a broad singlet. In DMSO-d₆, its chemical shift can vary but is typically found in the range of 1.5-3.0 ppm . The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum is simpler, showing two distinct signals for the thietane ring carbons.

-

C3 (CH-NH₂): The carbon atom bonded to the nitrogen is expected to resonate in the range of 50-60 ppm .

-

C2 & C4 (CH₂-SO₂): The two equivalent carbons adjacent to the highly electron-withdrawing sulfone group will be significantly shifted downfield. They are expected to appear as a single peak in the range of 65-75 ppm . General tables of typical ¹³C chemical shifts support these predicted ranges.[5][6]

Data Summary: Predicted NMR Assignments

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | CH -NH₂ | 4.0 - 4.5 | Multiplet (m) |

| ¹H | CH ₂-SO₂ | 3.3 - 4.0 | Multiplet (m) |

| ¹H | NH ₂ | 1.5 - 3.0 | Broad Singlet (br s) |

| ¹³C | C H-NH₂ | 50 - 60 | - |

| ¹³C | C H₂-SO₂ | 65 - 75 | - |

Diagram: NMR Structural Correlation

Caption: Structure of this compound with key nuclei labeled.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the tube and vortex or sonicate gently until the solid is fully dissolved.

-

Insert the NMR tube into the spectrometer spinner and place it in the magnet.

-

Acquire standard ¹H and ¹³C{¹H} spectra according to instrument-specific protocols.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7] For this compound, the most prominent features will be from the sulfone and amine groups.

Expertise & Experience: Interpreting Vibrational Modes

The sulfone group provides a highly reliable diagnostic marker. The symmetric and asymmetric stretching vibrations of the S=O bonds result in two very strong and sharp absorption bands.[8] The primary amine group also gives characteristic signals, though they are typically broader than the sulfone peaks.

-

N-H Stretching (Amine): A primary amine (R-NH₂) will exhibit two medium-intensity bands in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[9]

-

C-H Stretching (Aliphatic): Absorptions corresponding to the C-H bonds of the thietane ring will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[10]

-

N-H Bending (Amine): The scissoring vibration of the NH₂ group is expected to cause a medium to strong absorption in the 1650-1580 cm⁻¹ region.

-

S=O Stretching (Sulfone): This is the most characteristic feature. Two strong, sharp bands will be present: one for the asymmetric stretch around 1350-1300 cm⁻¹ and another for the symmetric stretch around 1160-1120 cm⁻¹ .

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain complex absorptions from C-C, C-S, and C-N stretching and various bending vibrations, which are unique to the molecule as a whole.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500 - 3200 | Primary Amine (-NH₂) | N-H Stretch | Medium (2 bands) |

| 2960 - 2850 | Alkane (-CH₂-, -CH-) | C-H Stretch | Medium |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissor) | Medium-Strong |

| 1350 - 1300 | Sulfone (-SO₂-) | S=O Asymmetric Stretch | Strong, Sharp |

| 1160 - 1120 | Sulfone (-SO₂-) | S=O Symmetric Stretch | Strong, Sharp |

Experimental Protocol: Acquiring a Solid-State IR Spectrum (KBr Pellet)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, ensuring to first run a background scan with an empty sample compartment.

Diagram: IR Analysis Workflow

Caption: Workflow for solid-state IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under ionization.

Expertise & Experience: Predicting Fragmentation Pathways

For this compound, with a molecular formula of C₃H₇NO₂S, the exact mass is 121.020.[1] Electron Ionization (EI) is a common technique that will induce fragmentation. The most predictable and diagnostically significant fragmentation for a sulfone is the facile loss of sulfur dioxide (SO₂).

-

Molecular Ion (M⁺˙): The parent ion peak should be observed at a mass-to-charge ratio (m/z) of 121 .

-

Key Fragmentation: The most prominent fragmentation pathway is the elimination of a neutral SO₂ molecule (mass = 64 Da). This would result in a significant fragment ion peak at m/z 57 (121 - 64). This fragment corresponds to the [C₃H₇N]⁺˙ radical cation (an aziridinium-type structure or related isomer).

-

Other Fragments: Further fragmentation of the m/z 57 ion could occur, leading to smaller fragments, though the [M-SO₂]⁺˙ peak is expected to be a major feature.

Data Summary: Predicted Mass Spectrometry Peaks

| m/z Value | Proposed Identity | Significance |

| 121 | [C₃H₇NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 57 | [M - SO₂]⁺˙ | Loss of sulfur dioxide |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detect the ions to generate the mass spectrum.

Diagram: Proposed MS Fragmentation Pathway

Caption: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy reveals the precise connectivity and stereochemical relationships of the protons and carbons in the strained ring. IR spectroscopy provides rapid confirmation of the critical sulfone and primary amine functional groups through their characteristic, strong absorption bands. Finally, mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern dominated by the loss of SO₂. Together, these three analytical methods provide a self-validating system for the unambiguous identification and quality assessment of this important chemical scaffold.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H7NO2S | CID 55297114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 88511-13-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Crystal Structure of 3-Aminothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothietane 1,1-dioxide is a key building block in medicinal chemistry, valued for its rigid, four-membered sulfone scaffold. This guide provides a comprehensive analysis of its structural characteristics. While, to date, an experimental single-crystal X-ray structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), this document synthesizes data from analogous structures and theoretical principles to predict its crystallographic features. Furthermore, it offers detailed experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis, providing a roadmap for researchers to elucidate its definitive solid-state structure.

Introduction: The Significance of the Thietane Dioxide Scaffold

The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane 1,1-dioxide, have garnered significant attention in drug discovery. The inherent ring strain and non-planar geometry of the thietane moiety offer a unique three-dimensional profile that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates. The introduction of a sulfone group, in the case of thietane 1,1-dioxide, adds a highly polar, hydrogen-bond accepting feature, further influencing molecular interactions and solubility. The 3-amino substituent provides a crucial vector for chemical modification and interaction with biological targets. Derivatives of this compound have shown promise in various therapeutic areas, including as antidepressants and PI3Kδ inhibitors[1][2]. A definitive understanding of its crystal structure is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from precursors like thietan-3-one or derivatives of 3-hydroxythietane. A common strategy involves the oxidation of the sulfur atom to the sulfone, followed by the introduction or modification of the amino group.

Experimental Protocol: A General Synthetic Approach

-

Oxidation of a Thietane Precursor: A suitable thietane precursor, such as a protected 3-aminothietane, is dissolved in a suitable organic solvent like dichloromethane (CH2Cl2).

-

The solution is cooled to 0°C in an ice bath.

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) is added portionwise, maintaining the temperature below 5°C. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

If a protecting group is used for the amine, a subsequent deprotection step is required. For example, a tert-butoxycarbonyl (Boc) group can be removed under acidic conditions (e.g., trifluoroacetic acid in CH2Cl2).

-

Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization to yield pure this compound.

Predicted Crystal Structure and Molecular Geometry

In the absence of an experimental structure for this compound, we can infer its key structural features from the crystallographic data of related heterocyclic sulfones[3][4].

Molecular Geometry

The thietane ring in this compound is expected to be puckered, not planar, due to the sp3-hybridized carbon and sulfur atoms. The C-S-C bond angle within the four-membered ring is anticipated to be significantly smaller than the ideal tetrahedral angle of 109.5°, likely in the range of 75-80°, a characteristic feature of thietane rings. Conversely, the O-S-O bond angle of the sulfone group is expected to be wider, typically in the range of 117-121°[4]. The S=O bond lengths are predicted to be approximately 1.43-1.46 Å[4].

| Parameter | Predicted Value | Basis of Prediction |

| C-S-C bond angle | 75-80° | Analysis of related thietane structures |

| O-S-O bond angle | 117-121° | Crystallographic data of various sulfones[4] |

| S=O bond length | 1.43-1.46 Å | Crystallographic data of various sulfones[4] |

| C-S bond length | 1.78-1.82 Å | Analysis of related thietane structures |

| Ring Conformation | Puckered | Inherent strain of the four-membered ring |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is likely to be dominated by hydrogen bonding interactions. The amino group (a hydrogen bond donor) and the sulfone oxygens (strong hydrogen bond acceptors) are expected to form a network of intermolecular hydrogen bonds. This is a common feature in the crystal structures of aminosulfones[3]. These hydrogen bonds will likely lead to the formation of chains or sheets of molecules, significantly influencing the melting point, solubility, and other solid-state properties of the compound.

Caption: Predicted molecular structure of this compound.

Experimental Determination of the Crystal Structure

To obtain the definitive crystal structure of this compound, a single-crystal X-ray diffraction experiment is necessary. The following protocol outlines the key steps.

Step-by-Step Protocol for Crystal Growth and X-ray Diffraction

-

Crystal Growth:

-

Slow Evaporation: Dissolve a small amount of highly pure this compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane). The choice of solvent is critical and may require screening of several options.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound. This can be done in a programmable refrigerator or by placing the solution in a Dewar flask with a solvent that slowly sublimes (e.g., camphor).

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

-

Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

-

-

Data Collection:

-

Mount the goniometer head on the X-ray diffractometer.

-

A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.

-

An initial series of diffraction images are taken to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to integrate the intensities of the reflections.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Caption: Workflow for the determination of the crystal structure.

Conclusion

While the definitive experimental crystal structure of this compound remains to be elucidated and published, this guide provides a robust framework for its prediction and experimental determination. Based on the analysis of analogous compounds, a puckered four-membered ring with significant hydrogen bonding interactions mediated by the amino and sulfone groups is anticipated. The detailed protocols provided herein offer a clear path for researchers to obtain high-quality single crystals and perform X-ray diffraction analysis. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more precise structure-based design of novel therapeutics incorporating this important scaffold.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Aminothietane 1,1-dioxide

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. 3-Aminothietane 1,1-dioxide has emerged as a valuable saturated bioisostere, often used as a substitute for piperidine, morpholine, and other cyclic amines. Its rigid, three-dimensional structure and the polarity imparted by the sulfone group can lead to significant improvements in properties such as aqueous solubility and metabolic stability.

This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound. Given the limited publicly available, systematic studies on this specific molecule, this document synthesizes information from analogous structures, supplier data, and first principles of organic chemistry. Furthermore, it equips researchers with robust experimental protocols to determine these critical parameters within their own laboratory settings.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before delving into its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂S | PubChem[1] |

| Molecular Weight | 121.16 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 149257-01-4 |

Note: Specific values for melting point and boiling point are not consistently reported across suppliers.

Solubility Profile: An Evidence-Based Inference

Direct, quantitative solubility data for this compound is not extensively published. However, by examining its use in synthetic chemistry and the properties of structurally similar compounds like Thiomorpholine 1,1-dioxide, we can infer a reliable qualitative solubility profile. The molecule's high polarity, stemming from the sulfone group and the primary amine, dictates its behavior. It possesses both hydrogen bond donors (amine) and acceptors (sulfone oxygens), suggesting a preference for polar solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The high polarity and hydrogen bonding capability should allow for favorable interactions. Thiomorpholine 1,1-dioxide, a 6-membered ring analogue, is noted to be soluble in water and slightly soluble in methanol.[2][3] |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are excellent at solvating polar molecules. Thiomorpholine 1,1-dioxide is listed as slightly soluble in DMSO.[2] Given the smaller size of this compound, solubility is expected to be comparable or greater. |

| Ethereal | THF, 1,4-Dioxane | Slightly Soluble to Insoluble | While possessing some polarity, these solvents are less capable of solvating the highly polar sulfone and amine groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Insoluble | Often used in the workup and extraction of related compounds, suggesting some degree of solubility, but likely limited. Synthetic procedures for similar compounds often use DCM for extractions.[2] |

| Nonpolar | Hexanes, Toluene | Insoluble | The significant mismatch in polarity makes favorable solvation highly unlikely. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is governed by the chemical reactivity of its functional groups: the primary amine and the strained thietane dioxide ring.

Key Stability Considerations:

-

pH: The primary amine (pKa estimated ~8-9) will be protonated under acidic conditions, forming the corresponding ammonium salt, which typically enhances aqueous solubility and can increase stability by deactivating the amine towards certain reactions. Under strongly basic conditions, the amine is deprotonated and may be more susceptible to oxidation or other degradation pathways. The strained four-membered ring may be susceptible to nucleophilic ring-opening under harsh basic conditions.

-

Temperature: While the sulfone group is generally thermally robust, prolonged exposure to high temperatures, especially in reactive solvents, could promote degradation. Thermal degradation of cyclic amines can proceed through various mechanisms, including ring-opening reactions.[4]

-

Oxidation: Primary amines can be susceptible to oxidation. The presence of oxidizing agents or exposure to air and light over extended periods could lead to degradation. The rate of oxidation can be influenced by the presence of metal ions, which can act as catalysts.[4]

Hypothesized Degradation Pathway

While specific degradation products have not been documented in the literature, a chemically plausible pathway under harsh conditions (e.g., strong nucleophile/base) would involve the nucleophilic attack on a carbon atom adjacent to the sulfone, leading to the opening of the strained four-membered ring.

Caption: Plausible degradation of this compound via nucleophilic ring-opening.

Recommended Experimental Protocols

To overcome the lack of public data, researchers must be equipped to determine solubility and stability in their specific systems. The following section provides standardized, reliable protocols for this purpose.

Workflow for Solubility and Stability Characterization

The overall process involves a tiered approach, starting with a rapid kinetic solubility screen, followed by a more rigorous equilibrium solubility measurement if required, and finally, a forced degradation study to understand stability limits.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 3-Aminothietane 1,1-dioxide

Foreword: The Quest for Novel Chemical Space in Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists are in a constant search for molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties. The journey from a flat, aromatic-dominated chemical landscape to one that embraces sp³-rich, conformationally defined structures has been a central theme in modern drug discovery. It is within this context that small, strained heterocyclic systems have garnered significant attention. This guide delves into the discovery, history, and application of one such scaffold that has proven its utility: 3-Aminothietane 1,1-dioxide. Its unique combination of a compact, rigid structure, and the presence of a key amino functional group has positioned it as a valuable building block for interrogating biological systems and developing next-generation therapeutics.

Section 1: The Genesis of a Scaffold - Discovery and First Synthesis

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial preparation may have been part of broader synthetic explorations of thietane chemistry rather than a targeted discovery. The thietane ring system itself, a four-membered heterocycle containing a sulfur atom, has been known for over a century. However, the functionalization of this strained ring, particularly with an amino group at the 3-position and subsequent oxidation to the sulfone, represents a more contemporary development driven by the demands of medicinal chemistry.

Early methods for the synthesis of the thietane ring often involved the cyclization of 1,3-dihalopropanes with a sulfide source. The introduction of an amino group at the 3-position and the subsequent oxidation to the 1,1-dioxide presented additional synthetic challenges due to the inherent reactivity of the strained ring and the functional groups.

While a singular "discovery" paper for the title compound is elusive, its emergence can be traced through the evolution of synthetic methodologies for functionalized thietanes. A common and logical synthetic route, which has been refined over time, involves a multi-step sequence starting from more readily available precursors.

A Plausible Synthetic Pathway

A representative synthesis of this compound can be conceptualized as a three-step process starting from thietan-3-ol. This pathway highlights the key chemical transformations required to install the desired functionalities.

A Comprehensive Review of Synthetic Routes to 3-Aminothietane 1,1-dioxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminothietane 1,1-dioxide is a bioisosteric analogue of piperidine and other saturated heterocycles, increasingly recognized for its utility in medicinal chemistry. Its rigid, four-membered sulfone structure imparts unique physicochemical properties, including improved metabolic stability and aqueous solubility, making it a valuable building block in drug discovery.[1][2][3] However, the synthesis of this strained heterocyclic system presents distinct challenges. This guide provides a comprehensive review of the principal synthetic strategies developed to access this important scaffold, offering field-proven insights into the causality behind experimental choices and detailing robust, validated protocols.

Introduction: The Strategic Importance of the Thietane Scaffold

The thietane ring, particularly when oxidized to the 1,1-dioxide (a β-sultam), introduces a highly polar and metabolically stable sulfone group within a constrained four-membered ring. This structural motif has emerged as a powerful tool for medicinal chemists seeking to optimize lead compounds. The amino-substituted variant, this compound, provides a key vector for further functionalization, allowing for its incorporation into a wide array of molecular architectures.

The primary challenge in its synthesis lies in efficiently constructing the strained four-membered ring, which is thermodynamically less favorable than five- or six-membered rings.[4] This guide will explore the two most prevalent and effective strategies for overcoming this hurdle:

-

Convergent [2+2] Cycloaddition: A direct approach to form the ring system.

-

Functional Group Interconversion on a Pre-formed Thietane Core: A stepwise, often more versatile, approach starting from commercially available or readily accessible precursors.

Strategy 1: [2+2] Cycloaddition of In Situ Generated Sulfenes

This method represents one of the most direct routes to the this compound core. It relies on the [2+2] cycloaddition of a sulfene (CH₂=SO₂) with an appropriately substituted enamine.

Mechanistic Rationale

The cornerstone of this strategy is the in situ generation of the highly reactive sulfene intermediate. Methanesulfonyl chloride is treated with a non-nucleophilic base, typically triethylamine, which promotes elimination of HCl to form the sulfene. This transient species is immediately trapped by the enamine present in the reaction mixture. The nucleophilic carbon of the enamine attacks the electrophilic sulfur of the sulfene, followed by ring closure to yield the four-membered thietane dioxide ring.

The choice of enamine is critical. Enamines derived from morpholine or other secondary amines are commonly used due to their stability and reactivity. The reaction is often performed at low temperatures (-30°C to 0°C) to control the reactivity of the sulfene and minimize undesired side reactions or polymerization.

Visualizing the [2+2] Cycloaddition Pathway

Caption: In situ generation of sulfene and its subsequent [2+2] cycloaddition with an enamine.

Representative Experimental Protocol

Reaction: [2+2] Cycloaddition of Methanesulfonyl Chloride and 1-Morpholinocyclohexene.

-

A solution of the enamine (e.g., 1-morpholinocyclohexene, 1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

-

The solution is cooled to -30°C using a dry ice/acetone bath.

-

Triethylamine (1.5 eq) is added to the solution.

-

A solution of methanesulfonyl chloride (1.1 eq) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the internal temperature below -25°C.

-

The reaction mixture is stirred at -30°C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the corresponding 3-morpholinothietane 1,1-dioxide derivative.

Strategy 2: Functional Group Interconversion on a Pre-formed Thietane Ring

This strategy offers a more modular and often higher-yielding approach by leveraging readily available starting materials like thietan-3-one or epichlorohydrin. The core thietane ring is constructed first, followed by a series of reliable functional group manipulations to install the desired amine.

Mechanistic Rationale & Workflow

This pathway typically begins with either the synthesis or purchase of a 3-substituted thietane, which is then oxidized to the sulfone. The substituent at the 3-position is then converted to an amine.

Key Starting Points:

-

Thietan-3-one: This is an excellent precursor that can undergo reductive amination directly or be reduced to 3-hydroxythietane.[5]

-

Epichlorohydrin: This inexpensive commodity chemical can be converted to 3-hydroxythietane through reaction with a sulfide source, followed by intramolecular cyclization.[6]

The most common sequence involves:

-

Oxidation: The thietane sulfide is oxidized to the thietane 1,1-dioxide. This is a robust and high-yielding transformation, typically accomplished with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[5][6][7]

-

Activation of Hydroxyl Group: If starting from 3-hydroxythietane 1,1-dioxide, the hydroxyl group must be converted into a better leaving group. This is achieved by reaction with thionyl chloride (to form a chloride) or sulfonyl chlorides (to form mesylates/tosylates).[6][7]

-

Nucleophilic Substitution: The activated 3-position undergoes nucleophilic substitution with an amine source. Common methods include direct displacement with ammonia or using a protected amine equivalent like sodium azide followed by reduction (e.g., hydrogenation or Staudinger reaction) to furnish the primary amine.

Visualizing the Functional Group Interconversion Workflow

Caption: Synthetic workflow via functional group interconversion starting from thietan-3-one.

Validated Experimental Protocol: Multi-step Synthesis from 3-Hydroxythietane

This protocol is adapted from established industrial and academic procedures.[5][6]

Step A: Oxidation to 3-Hydroxythietane 1,1-Dioxide

-

To a stirred mixture of 3-hydroxythietane (1.0 eq) in ethyl acetate and formic acid, heat the solution to 45-50°C.

-

Add 48% w/w aqueous hydrogen peroxide (H₂O₂) dropwise over 4 hours, maintaining the temperature.

-

After the reaction is complete (monitored by TLC or LCMS), cool the mixture to room temperature.

-

Quench the excess peroxide by the careful addition of a sodium bisulfite solution.

-

Concentrate the mixture under reduced pressure and co-distill with isopropanol to induce crystallization.

-

Filter the solid product, wash with cold isopropanol, and dry to afford 3-hydroxythietane 1,1-dioxide.[6]

Step B: Chlorination to 3-Chlorothietane 1,1-Dioxide

-

Suspend 3-hydroxythietane 1,1-dioxide (1.0 eq) in chlorobenzene containing 3-picoline (1.2 eq) under an inert atmosphere.

-

Heat the mixture to 60-65°C.

-

Slowly add thionyl chloride (SOCl₂, 2.5 eq).

-

Maintain at 60-65°C until the reaction is complete.

-

Cool the reaction, concentrate under reduced pressure, and quench by adding to ice-cold water.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate to yield 3-chlorothietane 1,1-dioxide, which can be purified by chromatography or crystallization.[6]

Step C: Amination to this compound

-

Dissolve 3-chlorothietane 1,1-dioxide (1.0 eq) in a suitable solvent such as THF or isopropanol.

-

Add an excess of aqueous ammonia solution (e.g., 28%, 10-20 eq).

-

Heat the reaction in a sealed pressure vessel at 60-80°C for 12-24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

The resulting product can be isolated as the hydrochloride salt by acidification with HCl or purified as the free base by chromatography.

Comparative Summary of Synthetic Routes

| Synthetic Strategy | Starting Material(s) | Key Reagents | Advantages | Disadvantages & Limitations |

| [2+2] Cycloaddition | Enamine, Methanesulfonyl Chloride | Triethylamine (Et₃N) | Convergent and direct route to the core structure. | Requires handling of highly reactive sulfene intermediate; substrate scope can be limited; potential for side reactions. |

| Functional Group Interconversion | Thietan-3-one or 3-Hydroxythietane | Oxidizing agent (m-CPBA, H₂O₂), SOCl₂, Amine source (NH₃, NaN₃) | Modular, high-yielding, and uses readily available starting materials.[5][6] Allows for late-stage diversification. | Multi-step process increases overall synthesis time and resource usage. |

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The [2+2] cycloaddition offers a rapid and convergent entry point, ideal for specific substrates where the required enamine is accessible. In contrast, the functional group interconversion pathway provides a more robust, versatile, and scalable route that is often preferred in drug development settings due to its modularity and reliance on well-understood, high-yielding transformations. The choice of synthesis will ultimately depend on the specific goals of the research program, scale, and the availability of starting materials. As the demand for novel bioisosteres continues to grow, the development of even more efficient and sustainable methods for accessing this valuable scaffold will remain an area of active investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Emerging Potential of 3-Aminothietane 1,1-Dioxide Scaffolds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-aminothietane 1,1-dioxide scaffold is a unique and promising structural motif in modern medicinal chemistry. Possessing a compact, three-dimensional, and polar structure, this four-membered sulfonamide ring system offers a compelling alternative to more traditional bioisosteres. This in-depth technical guide explores the potential biological activities of this compound derivatives, drawing upon evidence from structurally related compounds and highlighting their prospective applications in oncology, neurodegenerative diseases, and as enzyme inhibitors. We will delve into the synthetic rationale, potential mechanisms of action, and provide detailed experimental protocols for the synthesis and biological evaluation of these novel chemical entities.

Introduction: The Rationale for this compound in Drug Design

The quest for novel chemical matter with improved physicochemical and pharmacological properties is a central theme in drug discovery. Small, rigid scaffolds that can confer desirable properties such as increased polarity and metabolic stability are of particular interest. The thietane 1,1-dioxide moiety, a four-membered cyclic sulfone, has emerged as a valuable bioisostere for various functional groups, offering a unique vector for substitution in three-dimensional space. The incorporation of an amino group at the 3-position of this scaffold introduces a key functional handle for further derivatization, allowing for the exploration of a diverse chemical space and interaction with a wide range of biological targets.

The inherent polarity of the sulfone group, combined with the conformational constraint of the four-membered ring, makes the this compound core an attractive building block for the design of enzyme inhibitors and receptor modulators. This guide will explore the nascent but promising landscape of this scaffold's biological potential.

Potential Therapeutic Applications

While direct literature on the biological activities of this compound is still emerging, strong inferences can be drawn from the study of structurally analogous compounds. This section will explore the potential of this scaffold in key therapeutic areas.

Oncology: A Scaffold for Novel Anticancer Agents

The development of novel anticancer agents remains a high priority in biomedical research. Several classes of heterocyclic compounds containing sulfur and nitrogen have demonstrated significant cytotoxic and antiproliferative activities.

2.1.1. Kinase Inhibition: A Promising Avenue

Protein kinases are a major class of therapeutic targets in oncology due to their critical role in cell signaling pathways that are often dysregulated in cancer. The this compound scaffold, with its ability to present substituents in a defined spatial orientation, is a promising candidate for the development of novel kinase inhibitors. The amino group can serve as a key hydrogen bond donor or acceptor, while the sulfone can engage in polar interactions within the ATP-binding pocket of various kinases.

Derivatives of 2-aminothiazole have been successfully developed as potent kinase inhibitors, such as Dasatinib, a pan-Src family kinase inhibitor.[1][2] The structural similarities between the 2-aminothiazole and the 3-aminothietane motifs suggest that the latter could also serve as an effective kinase inhibitor template. Furthermore, libraries of 3-amino-1,2,4-triazine derivatives have shown selective inhibitory activity against pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in cancer metabolism.[3][4]

Hypothesized Mechanism of Action as a Kinase Inhibitor:

The 3-amino group of the thietane ring can form critical hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The substituents on the amino group and other positions of the thietane ring can be tailored to occupy hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.

Caption: Hypothesized binding of a this compound inhibitor in a kinase active site.

Central Nervous System (CNS) Disorders: A New Frontier

The development of drugs targeting the CNS is challenging due to the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of the this compound scaffold, including its polarity and relatively low molecular weight, may be advantageous for BBB penetration.

2.2.1. Antidepressant Activity

Studies on 3-substituted thietane-1,1-dioxides have demonstrated antidepressant-like properties in preclinical models.[5] These findings suggest that the thietane 1,1-dioxide core may be a valuable pharmacophore for the development of novel antidepressant agents. The mechanism of action is not yet fully elucidated but may involve modulation of monoamine neurotransmitter systems.

2.2.2. BACE1 Inhibition for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Several patents disclose the use of aminodihydrothiazine derivatives and other heterocyclic compounds as potent BACE1 inhibitors.[6][7][8][9] The structural and electronic features of the this compound scaffold make it a plausible candidate for the design of novel BACE1 inhibitors. The sulfonamide moiety can act as a transition-state isostere, mimicking the tetrahedral intermediate of APP cleavage by BACE1.

Hypothesized BACE1 Inhibition Workflow:

Caption: A workflow for the discovery of this compound based BACE1 inhibitors.

Synthesis and Experimental Protocols

The successful exploration of the biological potential of the this compound scaffold is contingent upon robust and efficient synthetic methodologies.

General Synthetic Strategy

A common route to this compound derivatives involves the oxidation of a pre-functionalized thietane precursor. A plausible synthetic pathway could start from 3-hydroxythietane, which can be oxidized to 3-hydroxythietane 1,1-dioxide. Subsequent conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine, would yield the desired this compound. Alternatively, direct amination of a 3-halothietane 1,1-dioxide could be explored.

Proposed Synthesis of a 3-Substituted Aminothietane 1,1-Dioxide:

Caption: A potential synthetic route to 3-substituted aminothietane 1,1-dioxides.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of novel this compound derivatives against a target kinase.[10][11]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

-

Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically, often near the Km for ATP.

-

Add 5 µL of the substrate/ATP mixture to each well to initiate the reaction.

-

Incubate the plate at 30°C for 1 hour.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the SAR for this compound derivatives is in its early stages. However, some general principles can be inferred to guide future design efforts.

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives as Kinase Inhibitors

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| 3-Amino group (N-substitution) | Small, hydrophobic groups | Potentially increase potency | Interaction with hydrophobic pockets in the ATP-binding site. |

| 3-Amino group (N-substitution) | Aromatic or heteroaromatic rings | May enhance potency and selectivity | Can form pi-stacking interactions and additional hydrogen bonds. |

| 2- or 4-position of the thietane ring | Bulky substituents | May decrease activity | Potential for steric hindrance in the binding pocket. |

| 2- or 4-position of the thietane ring | Polar groups | Could improve solubility and ADME properties | May not directly contribute to binding affinity. |

Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a diverse library of this compound derivatives to establish clear SAR trends for various biological targets.

-

Target identification: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of active compounds.

-

Pharmacokinetic and toxicological profiling: Evaluating the ADME/Tox properties of lead compounds to assess their drug-like potential.[12]

-

Computational modeling: Employing molecular docking and other in silico methods to guide the design of more potent and selective inhibitors.

Conclusion

The this compound scaffold represents a novel and underexplored area of medicinal chemistry with significant potential for the development of new therapeutic agents. Its unique structural and physicochemical properties make it an attractive building block for the design of inhibitors for a range of biological targets, particularly in the areas of oncology and CNS disorders. While further research is needed to fully elucidate its biological activities and therapeutic potential, the foundational evidence from related scaffolds provides a strong rationale for its continued investigation. The synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to embark on the exciting journey of exploring the chemical biology of this promising scaffold.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 4. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US9416129B2 - Tricyclic substituted thiadiazine dioxide compounds as BACE inhibitors, compositions and their use - Google Patents [patents.google.com]

- 7. WO2016172255A1 - Compounds and their use as bace1 inhibitors - Google Patents [patents.google.com]

- 8. US10889579B2 - Thiazine derivatives as β-secretase inhibitors and methods of use - Google Patents [patents.google.com]

- 9. WO2009134617A1 - Aminodihydrothiazine derivatives as bace inhibitors for the treatment of alzheimer's disease - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. allucent.com [allucent.com]

3-Aminothietane 1,1-dioxide as a saturated heterocyclic motif

An In-Depth Technical Guide to 3-Aminothietane 1,1-Dioxide: A Versatile Saturated Heterocyclic Motif

Introduction: Escaping Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this reliance has often led to molecules that are planar, or "flat," which can present challenges in achieving high target selectivity and favorable physicochemical properties. In recent years, a significant paradigm shift has occurred, with a growing emphasis on incorporating three-dimensionality into drug candidates.[1] Saturated heterocycles have emerged as powerful tools in this endeavor, offering a path to escape "flatland" and access novel chemical space.

The inclusion of sp³-rich saturated rings can confer numerous advantages, including improved aqueous solubility, enhanced metabolic stability, and the introduction of precise three-dimensional vectors for interacting with biological targets.[1][2] Unlike their planar aromatic counterparts, saturated motifs avoid issues related to arene oxidation and can lead to improved drug-like properties.[1] Among the diverse array of available saturated heterocycles, small, polar, four-membered rings have garnered particular interest. This guide focuses on one such motif of growing importance: This compound .

As a Senior Application Scientist, the purpose of this guide is to provide a comprehensive technical overview of this versatile building block. We will move beyond simple descriptions to explore the underlying principles that make this scaffold valuable, the causal logic behind its synthesis, and the practical considerations for its application in drug development programs.

Part 1: The this compound Core

Physicochemical Properties and Structural Features

This compound is a unique scaffold that combines several desirable features for medicinal chemistry applications.

-

Polarity and Solubility: The sulfone group (SO₂) is a potent hydrogen bond acceptor, significantly increasing the polarity of the motif. This can be strategically employed to enhance the aqueous solubility of a parent molecule, a critical parameter for oral bioavailability.

-

Metabolic Stability: The sulfur atom is in its highest oxidation state (S-VI), rendering the sulfone group exceptionally stable to further metabolic oxidation.[3] This chemical inertness provides a robust anchor point in a drug candidate.

-

Defined 3D Geometry: Unlike acyclic linkers, the four-membered thietane ring is conformationally restricted. X-ray diffraction studies have shown that the thietane dioxide ring is not planar but exists in a "puckered" conformation.[3] This rigidity projects the 3-amino group and other potential substituents into well-defined vectors in three-dimensional space, which can be exploited for precise interactions with target proteins.

-

Vector for Diversification: The primary amine at the 3-position serves as a critical handle for chemical modification. It provides a nucleophilic site for a wide range of derivatization reactions, such as acylation, alkylation, and reductive amination, allowing for the systematic exploration of the surrounding chemical space.

The combination of a stable, polar sulfone and a functionalizable amino group on a rigid, three-dimensional core makes this compound a highly attractive building block for introducing novelty and improved properties into drug candidates.

Synthesis of the this compound Core

The synthesis of this motif must be robust and scalable to be of practical use in a drug discovery setting. Several routes have been developed, with the most common strategies starting from commercially available thietan-3-one. This approach provides a divergent and reliable pathway to the target compound and its derivatives.

The causality behind this preferred synthetic logic is rooted in the reactivity of the starting material. Thietan-3-one behaves as a typical ketone, allowing for well-established and high-yielding transformations to install functionality at the 3-position, which is then carried through the key oxidation step.

Caption: A common synthetic pathway to this compound.

An alternative and equally viable approach involves the initial reduction of thietan-3-one to thietan-3-ol, followed by oxidation to 3-hydroxythietane 1,1-dioxide. The hydroxyl group can then be converted to a leaving group (e.g., mesylate or tosylate) and displaced by an amine source (e.g., ammonia or a protected amine equivalent) to yield the final product. This modularity allows for the synthesis of various N-substituted analogs by simply changing the amine nucleophile in the final step.

Part 2: Applications in Medicinal Chemistry

The utility of this compound in drug design is primarily realized in two ways: as a bioisosteric replacement for less desirable functional groups and as a novel scaffold to build molecules with unique properties.

A Bioisosteric Replacement Strategy

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties, is a cornerstone of modern medicinal chemistry.[4] The thietane 1,1-dioxide motif has proven to be an effective bioisostere for several common functionalities.

-

gem-Dimethyl and Carbonyl Groups: The puckered, tetrahedral nature of the C3-carbon in the thietane ring mimics the geometry of a gem-dimethyl group. However, the introduction of the polar sulfone significantly improves solubility and reduces lipophilicity compared to the purely hydrocarbon analog. It can also serve as a more stable and less reactive replacement for a ketone (carbonyl) group.[3][5]

Caption: Bioisosteric relationship of the thietane dioxide core.

The choice to employ this compound as a bioisostere is a deliberate strategic decision. For instance, if a lead compound containing a metabolically labile benzophenone moiety shows promising activity, replacing it with a 3,3-diarylthietane 1,1-dioxide could mitigate this liability while preserving the crucial diaryl orientation.[5] The amino group provides an additional vector for SAR exploration that was not present in the original ketone.

A Scaffold for Exploring Novel Chemical Space

Beyond its role as a bioisostere, this compound is a valuable scaffold for building entirely new classes of compounds. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric elements. By derivatizing the amino group, researchers can systematically probe the binding pocket of a target protein, optimizing interactions and improving potency and selectivity.

Derivatives of 3-substituted thietane-1,1-dioxides have already shown promise in the field of neuroscience, with certain compounds exhibiting antidepressant properties comparable to established drugs like imipramine.[6] This highlights the potential of the scaffold to serve as a foundation for developing new therapeutic agents.

Part 3: Experimental Protocols

The following protocols are presented as self-validating systems. Each step is designed to be monitored by standard analytical techniques (TLC, LC-MS, NMR) to ensure the reaction is proceeding as expected before moving to the subsequent step.

Synthesis of 3-Hydroxythietane 1,1-Dioxide

This protocol describes the oxidation of a precursor thietan-3-ol, a common intermediate derived from thietan-3-one. The choice of m-CPBA is based on its effectiveness and selectivity for sulfur oxidation under mild conditions.

Materials:

-

3-Aryl-thietan-3-ol (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 3.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the thietan-3-ol (1.0 equiv) in CH₂Cl₂ (to make a ~0.13 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (3.0 equiv) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Portion-wise addition controls the exotherm of the oxidation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (~25 °C).

-

Stir for 3.5 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃. Self-Validation: The quenching is complete when gas evolution (CO₂) ceases. This step neutralizes excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and add more CH₂Cl₂. Separate the organic and aqueous layers.

-

Extract the aqueous layer twice more with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the pure 3-hydroxythietane 1,1-dioxide.[3]

General Protocol for N-Acylation of this compound

This protocol details the formation of an amide bond, a fundamental transformation for library synthesis.

Materials:

-

This compound (or its hydrochloride salt) (1.0 equiv)

-

Acyl chloride or carboxylic acid (1.1 equiv)

-

A suitable base (e.g., triethylamine or DIPEA, 2.2 equiv if starting from HCl salt)

-

A suitable solvent (e.g., Dichloromethane or DMF)

-

(If using a carboxylic acid) A coupling agent (e.g., HATU or EDC/HOBt, 1.1 equiv)

Procedure:

-

Suspend or dissolve this compound hydrochloride (1.0 equiv) in the chosen solvent.

-

Add the base (2.2 equiv) and stir for 10 minutes at room temperature. Causality Note: The first equivalent of base neutralizes the HCl salt, while the second acts as an acid scavenger for the acylation reaction.

-

Method A (Acyl Chloride): Cool the mixture to 0 °C and add the acyl chloride (1.1 equiv) dropwise.

-

Method B (Carboxylic Acid): Add the carboxylic acid (1.1 equiv), the coupling agent (1.1 equiv), and stir at room temperature.

-

Allow the reaction to proceed, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, dilute the reaction with the solvent and wash sequentially with 1M HCl (if base is present), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography or recrystallization to yield the desired N-acyl product.

Part 4: Data Summary

Quantitative data provides a clear comparison of the properties of the thietane dioxide motif against other common functionalities.

| Property | Description | Value/Observation | Reference |

| Ring Puckering Angle | The degree of non-planarity in the thietane dioxide ring. | Can range from nearly planar (1°) to significantly puckered (29.4°), depending on substituents. | [3] |

| Molecular Formula | Chemical formula for the parent core. | C₃H₇NO₂S | [7] |

| Molecular Weight | Molecular weight of the parent core. | 121.16 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | An indicator of a molecule's polarity and potential for membrane permeability. | 69.2 Ų | Calculated |

| Predicted LogP | A measure of lipophilicity. | -1.5 | Calculated |

Conclusion